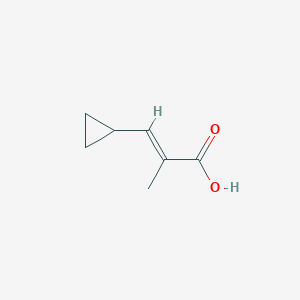![molecular formula C11H19NO4 B2640768 tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1228676-24-1](/img/structure/B2640768.png)
tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[321]octane-3-carboxylate is a bicyclic compound containing both oxygen and nitrogen within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate generally involves a multi-step process:
Cyclization Reaction: : Initially, a suitable precursor undergoes a cyclization reaction to form the bicyclic core.
Hydroxy Group Introduction: : Introduction of the hydroxy group at the 8th position is achieved using selective oxidation reactions.
Carboxylation: : The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide and a suitable catalyst.
tert-Butyl Protection: : The final step involves the protection of the molecule with a tert-butyl group to yield the final compound.
Industrial Production Methods
On an industrial scale, the synthesis may be streamlined and optimized for large-scale production:
Batch Processing: : The reaction steps can be carried out in large reactors with precise control over temperature and pressure.
Continuous Flow Chemistry: : Modern techniques involving continuous flow reactors can enhance the efficiency and scalability of the synthesis.
Catalysts and Solvents: : Choice of catalysts and solvents play a critical role in optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can transform the carboxylate group into various reduced derivatives.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the oxygen and nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: : Examples include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reducing Agents: : NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride) are commonly used.
Nucleophiles: : Strong nucleophiles like Grignard reagents (RMgX) and alkoxides.
Major Products Formed
Oxidation Products: : Ketones, aldehydes, and carboxylic acids.
Reduction Products: : Alcohols, amines, and alkyl derivatives.
Substitution Products: : Various substituted bicyclic compounds.
Scientific Research Applications
Chemistry
Catalysts: : The compound can serve as a ligand in coordination chemistry.
Synthesis Intermediates: : Used as intermediates in the synthesis of more complex molecules.
Biology
Biochemical Probes: : Acts as a probe for studying enzyme mechanisms and biochemical pathways.
Medicine
Drug Design: : Structural analogs are explored for potential therapeutic agents.
Diagnostics: : Utilized in the development of diagnostic reagents for biochemical assays.
Industry
Polymer Chemistry: : Involved in the synthesis of specialized polymers.
Material Science: : Used in the development of new materials with unique properties.
Mechanism of Action
The compound interacts with various molecular targets primarily through hydrogen bonding, Van der Waals interactions, and covalent bonding. The presence of oxygen and nitrogen atoms allows it to act as a donor or acceptor in hydrogen bonding, facilitating its binding to enzymes and receptors. Its bicyclic structure also provides rigidity, enhancing its selectivity for specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclic Amines: : These include compounds like 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one.
Oxazolidines: : Compounds such as 2-Oxazolidinone derivatives.
Hydroxy Bicycles: : Other compounds with similar hydroxy and bicyclic frameworks.
Uniqueness
The uniqueness of tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate lies in its specific configuration and the presence of both an oxygen and nitrogen atom within its bicyclic structure. This provides a distinct combination of reactivity and selectivity, making it valuable for a wide range of applications from catalysis to drug development.
That covers the compound from various angles! What's your next question or curiosity?
Properties
IUPAC Name |
tert-butyl (1R,5R)-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-4-7-6-15-8(5-12)9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUKOAKUOOGHRT-ZAZKALAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COC(C1)C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CO[C@H](C1)C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
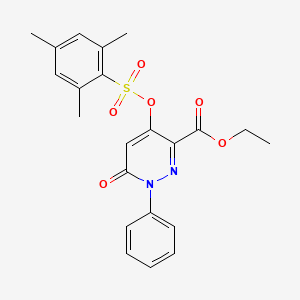
![6-imino-N-(3-methoxypropyl)-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2640688.png)
![N-{4-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE](/img/structure/B2640690.png)
![N'-(2-hydroxy-2-methyl-4-phenylbutyl)-N-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2640693.png)
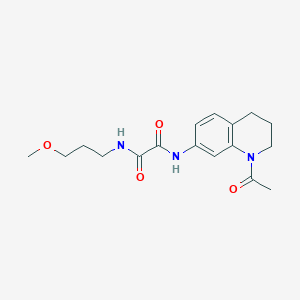
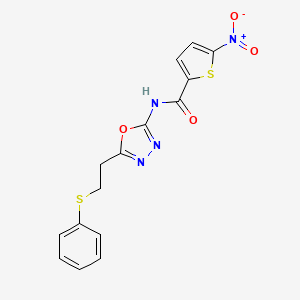

![1-[(2E)-3-phenylprop-2-en-1-yl]-4-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]piperazine](/img/structure/B2640700.png)
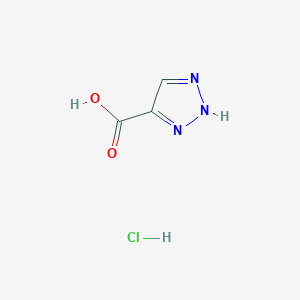
![3-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2640703.png)

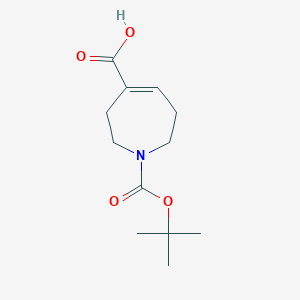
![N-{2-[(4-ethoxyphenyl)carbamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2640706.png)
